Bis-PEG13-t-butyl ester

PROTAC Linker Optimization Ternary Complex Formation

Bis-PEG13-t-butyl ester is a homobifunctional polyethylene glycol (PEG) linker, featuring two terminal t-butyl ester-protected carboxylic acid groups connected by a 13-unit ethylene glycol chain. Its molecular weight is approximately 803 g/mol, with a molecular formula of C38H74O17.

Molecular Formula C38H74O17
Molecular Weight 803.0 g/mol
Cat. No. B8132011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG13-t-butyl ester
Molecular FormulaC38H74O17
Molecular Weight803.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
InChIInChI=1S/C38H74O17/c1-37(2,3)54-35(39)7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-33-53-34-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-36(40)55-38(4,5)6/h7-34H2,1-6H3
InChIKeyFXQVVLZWDCGFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis-PEG13-t-butyl ester: Procurement & Specification Guide for PROTAC Linker Research


Bis-PEG13-t-butyl ester is a homobifunctional polyethylene glycol (PEG) linker, featuring two terminal t-butyl ester-protected carboxylic acid groups connected by a 13-unit ethylene glycol chain . Its molecular weight is approximately 803 g/mol, with a molecular formula of C38H74O17 . This compound serves as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG spacer provides solubility and flexibility, while the t-butyl ester groups allow for controlled deprotection and subsequent conjugation to ligands for E3 ubiquitin ligases and target proteins .

Bis-PEG13-t-butyl ester: Why Linker Length & Exact Composition Are Non-Interchangeable in PROTAC Development


Substituting Bis-PEG13-t-butyl ester with a shorter PEG linker, a different chain length, or a heterobifunctional analog is not recommended without full re-optimization of the PROTAC ternary complex. The 13-unit PEG chain imparts a specific spatial separation and conformational flexibility that directly influences the efficiency of target protein ubiquitination and subsequent degradation . Changing the linker length by even a few ethylene glycol units can alter the effective molarity of the E3 ligase relative to the target protein, potentially reducing degradation potency or promoting off-target effects . The homobifunctional t-butyl ester design ensures a symmetrical, well-defined architecture that is critical for reproducible synthetic outcomes and consistent biological activity, making it a distinct chemical entity rather than a generic commodity.

Bis-PEG13-t-butyl ester: Quantitative Differentiation vs. PEG Linker Analogs


PEG Chain Length: 13 Ethylene Glycol Units vs. Shorter Analogs

Bis-PEG13-t-butyl ester contains a 13-unit PEG spacer, which provides a longer and more flexible linker compared to shorter analogs such as Bis-PEG4-t-butyl ester (4 units) or Bis-PEG8-t-butyl ester (8 units). The increased chain length is hypothesized to enhance ternary complex formation between the E3 ligase and the target protein, a critical step for effective PROTAC-mediated degradation .

PROTAC Linker Optimization Ternary Complex Formation

Molecular Weight: 803 g/mol Distinguishes from Lighter PEG Linkers

The molecular weight of Bis-PEG13-t-butyl ester is 802.98 g/mol, which is substantially higher than that of shorter PEG analogs. For instance, Bis-PEG4-t-butyl ester has a molecular weight of 406.51 g/mol, and Bis-PEG8-t-butyl ester is 582.72 g/mol . This higher molecular weight directly correlates with increased hydrophilicity and a larger hydrodynamic radius, properties that can influence the pharmacokinetic profile and solubility of the final PROTAC conjugate .

PROTAC Linker Design Physicochemical Properties

t-Butyl Ester Functionality: Quantified Deprotection Conditions

The t-butyl ester groups on Bis-PEG13-t-butyl ester can be quantitatively cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the free carboxylic acids, enabling subsequent amide coupling . This contrasts with base-labile protecting groups like Fmoc, which require different deprotection strategies and may be incompatible with certain synthetic sequences. The t-butyl ester offers a well-defined, orthogonal deprotection pathway, with typical yields exceeding 95% under standard conditions .

PROTAC Linker Chemistry Controlled Deprotection

Bis-PEG13-t-butyl ester: Key Application Scenarios in PROTAC Development


PROTAC Linker Optimization for Distant Binding Sites

When the binding pockets of the E3 ligase and the target protein are separated by a large distance (>30 Å), the extended PEG13 spacer of Bis-PEG13-t-butyl ester provides the necessary reach and flexibility to bridge this gap and facilitate productive ternary complex formation .

Synthesis of Symmetrical PROTACs with Enhanced Solubility

The 13-unit PEG chain imparts significant hydrophilicity to the PROTAC molecule, which can improve aqueous solubility and reduce aggregation . This is particularly beneficial for targeting proteins with hydrophobic binding sites or for developing PROTACs intended for in vivo applications where solubility is a critical parameter.

Construction of Homobifunctional PROTAC Precursors

The two identical t-butyl ester groups enable the creation of a symmetrical PROTAC precursor, where both termini can be sequentially deprotected and coupled to the same or different ligands . This simplifies the synthesis of complex PROTAC architectures and allows for the generation of combinatorial libraries for screening.

Development of Long-Linker PROTACs for Challenging Targets

For targets where short PEG linkers have proven ineffective in mediating degradation, Bis-PEG13-t-butyl ester offers a distinct alternative with its extended reach . This can be crucial for developing PROTACs against proteins that have proven difficult to degrade with other linker systems.

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